2-fluorobenzyl 4-(aminosulfonyl)benzoate
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Overview
Description
2-fluorobenzyl 4-(aminosulfonyl)benzoate is a chemical compound that has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-fluorobenzyl 4-(aminosulfonyl)benzoate typically involves several steps. One common method starts with 4-fluorobenzyl alcohol, which undergoes nitration to introduce a nitro group. This intermediate is then subjected to oxidation to form a benzoic acid derivative. Finally, a reduction reaction is carried out to yield the desired product . Industrial production methods often focus on optimizing yield and purity, using readily available raw materials and conventional reaction conditions .
Chemical Reactions Analysis
2-fluorobenzyl 4-(aminosulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding benzoic acid derivative.
Reduction: Reduction reactions can be employed to convert nitro groups into amino groups, often using reducing agents like hydrogen gas or metal catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and catalysts like palladium . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluorobenzyl 4-(aminosulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involved in inflammation and platelet aggregation.
Medicine: Research is ongoing to explore its therapeutic potential in treating thrombotic disorders and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets. It is believed to modulate pathways related to platelet aggregation and inflammation, making it a potential therapeutic agent for thrombotic disorders. The exact molecular targets and pathways are still under investigation, but it is thought to influence key enzymes and receptors involved in these processes.
Comparison with Similar Compounds
2-fluorobenzyl 4-(aminosulfonyl)benzoate can be compared with other similar compounds, such as:
4-fluorobenzyl alcohol: Used as a starting material in its synthesis.
2-amino-4-fluorobenzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 4-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)21(16,18)19/h1-8H,9H2,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTSSKNWSLRGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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